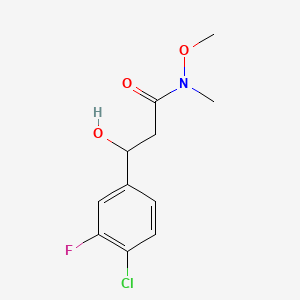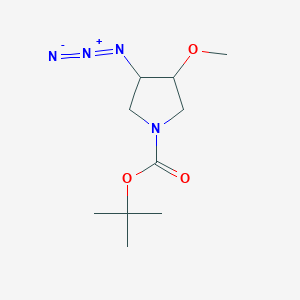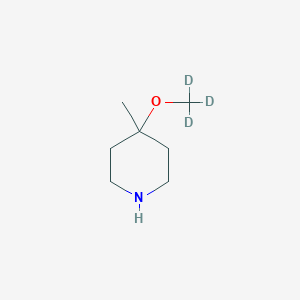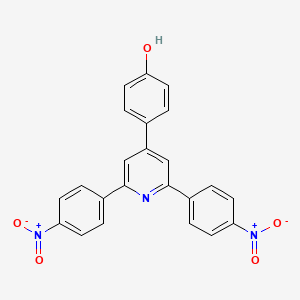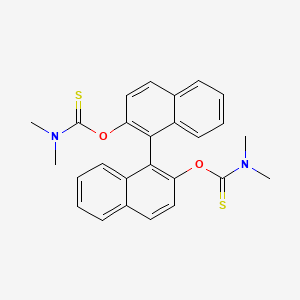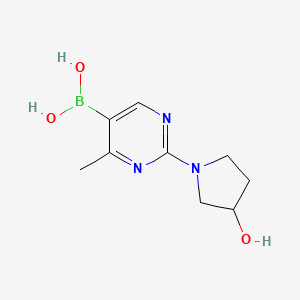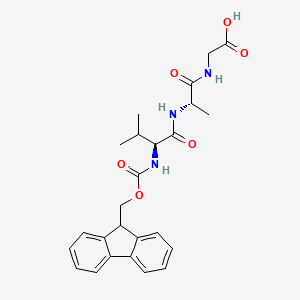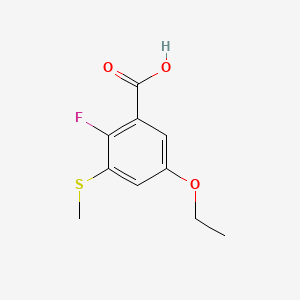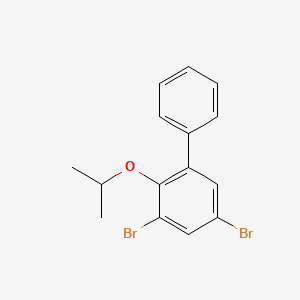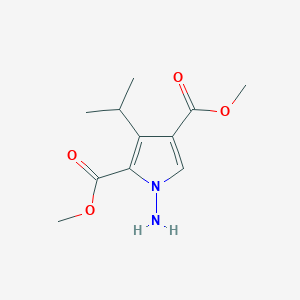
N-Cyclopropyl-3-ethynyl-5-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-3-ethynyl-5-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopropyl group, an ethynyl group, and a fluorine atom attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-ethynyl-5-fluorobenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of 3-ethynyl-5-fluorobenzoic acid with cyclopropylamine under suitable reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N-Cyclopropyl-3-ethynyl-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
科学的研究の応用
N-Cyclopropyl-3-ethynyl-5-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-Cyclopropyl-3-ethynyl-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
N-Cyclopropyl-3-fluorobenzamide: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
3-Chloro-N-cyclopropyl-5-fluorobenzamide: Contains a chlorine atom instead of an ethynyl group, leading to variations in biological activity.
3-Bromo-N-cyclopropyl-5-fluorobenzamide: Substitutes a bromine atom for the ethynyl group, affecting its chemical behavior and applications.
Uniqueness
N-Cyclopropyl-3-ethynyl-5-fluorobenzamide is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research fields.
特性
分子式 |
C12H10FNO |
|---|---|
分子量 |
203.21 g/mol |
IUPAC名 |
N-cyclopropyl-3-ethynyl-5-fluorobenzamide |
InChI |
InChI=1S/C12H10FNO/c1-2-8-5-9(7-10(13)6-8)12(15)14-11-3-4-11/h1,5-7,11H,3-4H2,(H,14,15) |
InChIキー |
VYCBZLSUKPPTMD-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC(=C1)F)C(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


